Mogrosid V

Übersicht

Beschreibung

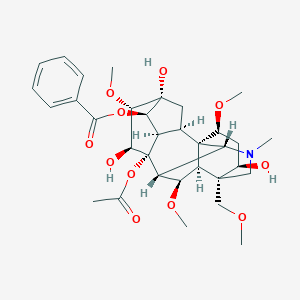

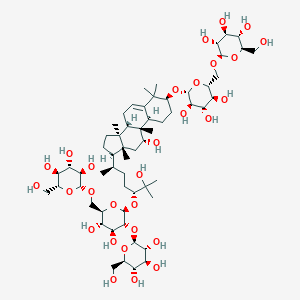

Mogroside V is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as Monk fruit. It is a cucurbitane-type triterpene glycoside and is known for its intense sweetness, being approximately 300 times sweeter than sucrose. Mogroside V is non-caloric, making it an attractive alternative to sugar for those looking to reduce calorie intake. It also possesses various pharmacological properties, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .

Wissenschaftliche Forschungsanwendungen

Mogroside V hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als natürlicher Süßstoff in Lebensmitteln und Getränken verwendet, bietet er eine kalorienarme Alternative zu Zucker.

Biologie: Zeigt antioxidative und entzündungshemmende Eigenschaften, wodurch es nützlich für Studien im Zusammenhang mit oxidativem Stress und Entzündungen ist

Medizin: Zeigt potenzielle therapeutische Wirkungen bei der Behandlung von Erkrankungen wie Diabetes, Fettleibigkeit und Krebs.

5. Wirkmechanismus

Mogroside V entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:

Antioxidative Aktivität: Es reduziert die Überproduktion reaktiver Sauerstoffspezies (ROS) und stellt das mitochondriale Membranpotential wieder her, wodurch Zellen vor oxidativem Schaden geschützt werden.

Entzündungshemmende Wirkungen: Mogroside V moduliert die miR-21-5p/SPRY1-Achse und hemmt pro-inflammatorische Faktoren wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6).

Wirkmechanismus

Target of Action

Mogroside V primarily targets several key molecules and pathways in the body. It has been found to exert an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT signaling pathways . Key regulatory molecules in these pathways, such as Igha, Ighg1, NF-κB, Jak1, and Stat1, are activated in inflammation and inhibited by mogroside V . Additionally, it has been suggested that mogroside V targets miR-21-5p/SPRY1 to mitigate lung inflammation .

Mode of Action

Mogroside V interacts with its targets, leading to significant changes in the body. For instance, it effectively reduces the levels of IgE, TNF-α, and IL-5 in ovalbumin (OVA)-induced mice . It also significantly reduced the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO), as well as the protein expression of p-P65/P65, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in OVA-induced asthmatic mice and LPS-treated RAW 264.7 cells .

Biochemical Pathways

Mogroside V affects several biochemical pathways. In asthmatic mice, LC-MS based metabolomics analysis demonstrated that six main pathways were regulated after using mogroside V. These include Vitamin B6 metabolism, Taurine and hypotaurine metabolism, Ascorbate and aldarate metabolism, Histidine metabolism, Pentose and glucuronate interconversions, and Citrate cycle (TCA cycle) .

Pharmacokinetics

Mogroside V exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, mogroside V is rapidly deglycosylated and metabolized into mogrol . Its metabolite mogrol may be the main pharmacologically active form after oral administration of mogroside V in rats .

Result of Action

The molecular and cellular effects of mogroside V’s action are significant. It has been found to effectively attenuate rotenone (Rot) neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .

Biochemische Analyse

Biochemical Properties

Mogroside V interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to modulate the miR-21-5P/SPRY1 axis, which is crucial for its anti-inflammatory effect . Mogroside V significantly inhibits the production of various pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO) .

Cellular Effects

Mogroside V has been shown to have profound effects on various types of cells and cellular processes. It effectively alleviates lung inflammation in ovalbumin-induced asthmatic mice . In cellular models of Parkinson’s disease, Mogroside V attenuates neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

The molecular mechanism of Mogroside V involves its interactions with various biomolecules. It has been reported that Mogroside V exerts its effects through the AMPK-PI3K/Akt/mTOR pathway . Moreover, it has been found to alleviate SIRT3 and SOD2 molecular changes . The downregulation of miR-21-5p and upregulation of SPRY1 are also related to the significant protective effect of Mogroside V on inflammation response .

Temporal Effects in Laboratory Settings

Mogroside V is heat stable in the range of 100 to 150 degrees Celsius for 4 hours and up to 8 hours in boiling water. It is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the effects of Mogroside V vary with different dosages. For instance, in a study using mice models of Parkinson’s disease, it was found that rotenone-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg Mogroside V .

Metabolic Pathways

Mogroside V is involved in several metabolic pathways. Metabolomic analysis of the substantia nigra highlighted the restoration of metabolic balance, with Mogroside V impacting differential metabolites and modulating key pathways disrupted in Parkinson’s disease, including sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism .

Transport and Distribution

Mogroside V and its metabolites are distributed unevenly in the organs of treated rats . It has been found that mogroside IIE, a metabolite of Mogroside V, is abundant in heart, liver, spleen, and lung .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Mogroside V kann durch verschiedene Verfahren synthetisiert werden, darunter Hochleistungsflüssigchromatographie (HPLC) und Flash-Extraktion. Das HPLC-Verfahren beinhaltet die Trennung von Mogroside V von anderen Glykosiden unter Verwendung einer hydrophoben Interaktions-Flüssigchromatographiesäule (HILIC) mit Acetonitril und Ammoniumformiatpuffer als mobiler Phase . Die Flash-Extraktion hingegen beinhaltet die schnelle Umwandlung von Pflanzengewebe in feine Partikel, um die Extraktionseffizienz zu verbessern. Dieses Verfahren wird unter Verwendung des experimentellen Taguchi-Designs optimiert, um eine hohe Ausbeute und Reinheit von Mogrosiden zu erzielen .

Industrielle Produktionsverfahren: Für die großtechnische Produktion wird üblicherweise die Wärme-Rückflußextraktion mit Ethanol verwendet. Dieses Verfahren ist zwar zeitaufwendig und arbeitsintensiv, aber effektiv, um hochwertige Mogroside zu erhalten. Die extrahierten Mogroside werden dann mittels chromatographischer Verfahren gereinigt, um eine Reinheit von über 92% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mogroside V unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Glykosylierung. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung, um ihre Süße und pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet, um Mogroside V zu reduzieren.

Glykosylierung: Enzymatische Glykosylierung unter Verwendung von Glykosyltransferasen wird eingesetzt, um Zuckerreste an Mogroside V zu binden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Mogrosid-Derivate mit verbesserter Süße und Bioaktivität .

Vergleich Mit ähnlichen Verbindungen

Mogroside V wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Mogroside IV: Ein weiterer Süßstoff aus Mönchsfrucht, aber weniger süß im Vergleich zu Mogroside V.

Steviolglykoside: Aus Stevia rebaudiana gewonnen, werden diese Verbindungen ebenfalls als natürliche Süßstoffe verwendet, haben aber unterschiedliche chemische Strukturen und Süße-Profile.

Saccharose: Gewöhnlicher Haushaltszucker, der im Vergleich zu Mogroside V weniger süß und kalorienreicher ist.

Einzigartigkeit: Mogroside V zeichnet sich durch seine hohe Süßkraft, seine kalorienarme Natur und zusätzliche gesundheitliche Vorteile wie antioxidative und entzündungshemmende Eigenschaften aus .

Referenzen

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.